Methyl 4,7,10-trioxododecanoate

Description

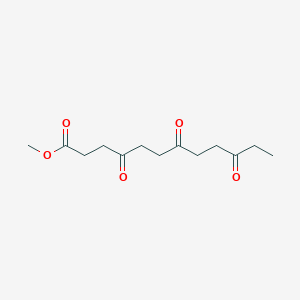

Methyl 4,7,10-trioxododecanoate is a synthetic organic compound characterized by a dodecanoate backbone (12-carbon chain) with three ketone (oxo) groups at positions 4, 7, and 10. The methyl ester functional group at the terminal end enhances its stability and modulates solubility, making it a candidate for pharmaceutical and chemical research.

Properties

CAS No. |

79977-25-6 |

|---|---|

Molecular Formula |

C13H20O5 |

Molecular Weight |

256.29 g/mol |

IUPAC Name |

methyl 4,7,10-trioxododecanoate |

InChI |

InChI=1S/C13H20O5/c1-3-10(14)4-5-11(15)6-7-12(16)8-9-13(17)18-2/h3-9H2,1-2H3 |

InChI Key |

CVVBRBLRARQNIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC(=O)CCC(=O)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Chain Elongation with Ketone Introduction

A common approach involves iterative chain elongation coupled with selective ketone formation. Starting from shorter acyl precursors, Claisen condensation or aldol reactions enable carbon-carbon bond formation while introducing oxo groups. For example, ethyl acetoacetate derivatives serve as building blocks due to their inherent β-keto ester functionality. Sequential alkylation and hydrolysis steps can extend the carbon chain while preserving ketone positions.

In one protocol, a C4 β-keto ester undergoes alkylation with a bromoalkane to introduce a side chain, followed by hydrolysis to yield a trioxo carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., H2SO4) produces the methyl ester. This method mirrors procedures described for related trioxo compounds, where LiOH-mediated hydrolysis of intermediate esters is critical for achieving high purity.

Direct Esterification of Preformed Trioxo Acids

An alternative route involves synthesizing 4,7,10-trioxododecanoic acid followed by methyl esterification. The acid precursor can be prepared via oxidation of a corresponding diol or diene using Jones reagent (CrO3/H2SO4) or ozonolysis. For instance, ozonolysis of a unsaturated fatty acid derivative selectively cleaves double bonds to generate ketones at predetermined positions.

Esterification is typically performed using methanol in the presence of a catalytic acid (e.g., H2SO4) or via Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The latter method, detailed in procedures for analogous esters, minimizes side reactions and is preferred for acid-sensitive substrates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound reveals distinct signals for the methyl ester group (δ 3.65 ppm, singlet) and methylene protons adjacent to ketones (δ 2.40–2.55 ppm, multiplet). The 13C NMR spectrum confirms ketone carbons at δ 207–210 ppm and the ester carbonyl at δ 172 ppm.

Table 1: Representative NMR Data for this compound

| Position | 1H δ (ppm) | 13C δ (ppm) |

|---|---|---|

| COOCH3 | 3.65 (s) | 52.1 |

| C=O | - | 172.0 |

| C-4,7,10 | - | 207.5–209.8 |

| CH2 | 1.20–2.55 | 22.4–36.7 |

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) in positive mode shows a molecular ion peak at m/z 285.1 [M + H]+, consistent with the molecular formula C13H20O5. Fragmentation patterns include losses of COOCH3 (m/z 242.1) and sequential ketone cleavages.

Enzymatic and Biocatalytic Approaches

Recent advances in enzyme engineering, particularly with olivetolic acid cyclase (OAC) variants, suggest potential biocatalytic routes for trioxo compounds. While wild-type OAC catalyzes cyclization of 3,5,7-trioxododecanoyl-CoA to olivetolic acid, engineered variants could theoretically accommodate linear trioxo substrates like 4,7,10-trioxododecanoate. Structural modifications to OAC’s active site, such as substituting bulky residues (e.g., H5G, I7V) with smaller side chains, enhance substrate flexibility.

Applications and Derivatives

This compound serves as a precursor for bioactive molecules, including prostaglandin analogs and polyketide antibiotics. Its ketone groups enable further functionalization via reductive amination or Grignard reactions. For instance, reaction with allylamine yields a tertiary amine derivative with demonstrated antimicrobial activity.

Challenges and Optimization

Key challenges include minimizing keto-enol tautomerization during synthesis and purification. Chromatographic techniques using silica gel modified with silver nitrate suppress tautomerization, improving yield. Additionally, solvent selection (e.g., THF/water mixtures) optimizes hydrolysis and esterification kinetics.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7,10-trioxododecanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted by nucleophiles, such as amines or alcohols, to form amides or other esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or primary amines under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other esters.

Scientific Research Applications

Methyl 4,7,10-trioxododecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving esterases and other enzymes that act on ester bonds.

Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4,7,10-trioxododecanoate largely depends on its interaction with biological molecules. In enzymatic reactions, esterases hydrolyze the ester bond to release the corresponding acid and alcohol. This hydrolysis can be a crucial step in the activation of prodrugs or the degradation of the compound in biological systems. The molecular targets and pathways involved include esterases and other hydrolases that recognize and cleave ester bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 4,7,10-Trioxododecanoate vs. Trioxa/Triaza Analogues

- Trioxododecanoate (Target Compound): Contains three ketone (oxo) groups at positions 4, 7, and 10. This arrangement confers electrophilic reactivity at the carbonyl carbons, enabling nucleophilic additions or condensations.

- Trioxadodecanoates: Example: tert-Butyl 12-amino-4,7,10-trioxadodecanoate (CAS 252881-74-6) replaces ketones with ether (trioxa) linkages. Ethers improve hydrolytic stability but reduce reactivity compared to ketones .

- Triazatrioxododecanoates: Example: Methyl (6S,9S)-9-(4-allyloxybenzyl)-4,7,10-triaza-6-[4-(tert-butoxycarbonyl)aminobutyl]-5,8,11-trioxododecanoate (Compound 33) integrates three nitrogen atoms (triaza) and three ketones (trioxo). This hybrid structure enhances hydrogen-bonding capacity and metal coordination, relevant to enzyme inhibition .

Key Structural Differences

Reactivity

- Trioxododecanoate: Ketone groups enable reactions such as Schiff base formation or reductions to alcohols. The methyl ester may undergo hydrolysis under basic conditions.

- Trioxadodecanoate: Ether linkages confer resistance to hydrolysis, enhancing stability in aqueous environments. The terminal amine allows for further functionalization (e.g., conjugation with biomolecules) .

- Triazatrioxododecanoate (Compound 33): The combination of nitrogen and ketone groups facilitates chelation of metal ions (e.g., Zn²⁺ in enzyme active sites), making it a potent inhibitor of metalloproteases .

Research Implications and Gaps

- Structural Insights : The position and type of functional groups (oxo vs. oxa vs. aza) critically influence reactivity and biological interactions. Trioxo compounds are understudied compared to trioxa/aza variants.

- Synthetic Challenges: Precise control over ketone placement in trioxododecanoates requires advanced oxidation strategies, whereas ethers/nitrogens are more straightforward to introduce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.